molecular formula C14H15BrN2O4S B6432108 1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2189500-20-5

1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B6432108
CAS No.: 2189500-20-5
M. Wt: 387.25 g/mol
InChI Key: HYNLYRWCBKNPFE-UHFFFAOYSA-N
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Description

1-{[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core modified with a 4-bromobenzenesulfonyl-substituted azetidine ring linked via a methyl group. This structure combines sulfonamide functionality with a strained azetidine ring, which may enhance its biological activity and binding affinity.

Properties

IUPAC Name

1-[[1-(4-bromophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S/c15-11-1-3-12(4-2-11)22(20,21)16-7-10(8-16)9-17-13(18)5-6-14(17)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLYRWCBKNPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a sulfonamide group and an azetidine moiety. Its molecular formula is C14H16BrN3O2S, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its antibacterial properties, while the pyrrolidine structure may enhance binding affinity to specific receptors or enzymes. Studies suggest that the compound may inhibit certain enzymes, leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exhibit significant antimicrobial activity. For instance, compounds with similar sulfonamide functionalities have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In comparative studies, certain derivatives showed strong inhibitory activity with IC50 values significantly lower than standard references . This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders.

Study 1: Antibacterial Properties

A study synthesized various sulfonamide derivatives and tested their antibacterial efficacy. The results indicated that several compounds exhibited moderate to strong activity against multiple bacterial strains, highlighting the potential of similar structures in developing new antibiotics .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of synthesized pyrrolidine derivatives. The study reported that certain compounds displayed high potency as urease inhibitors, with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents .

Data Summary Table

Biological Activity Target IC50 Values (µM) Reference
AntibacterialS. typhiModerate
AntibacterialB. subtilisStrong
AChE InhibitionAChE2.14 - 6.28
Urease InhibitionUrease1.13 - 6.28

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Antimicrobial Activity:
  • The Mannich bases in exhibited moderate activity against E. coli, B. subtilis, and Aspergillus spp., though less potent than standard antibiotics like Penicillin . The target compound’s sulfonamide group may enhance antibacterial effects due to known sulfonamide-mediated enzyme inhibition.
Neuropharmacological Potential:
  • Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione demonstrated GABA-transaminase inhibition (IC₅₀ = 100.5 µM), comparable to vigabatrin, an anti-epileptic drug . The target compound’s azetidine ring could similarly modulate CNS targets due to its conformational rigidity.
Reactivity and Thiolation:
  • 1-(Organothio)pyrrolidine-2,5-diones () serve as sulfur-transfer reagents in sulfenylation reactions . The 4-bromobenzenesulfonyl group in the target compound may confer distinct reactivity, enabling applications in medicinal chemistry or material science.

Physicochemical Properties

  • Thermal Stability: Derivatives in exhibit melting points ranging from 97°C to 235°C, influenced by substituents (e.g., methoxy groups lower melting points) . The target compound’s sulfonamide group may increase stability compared to non-sulfonylated analogs.

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